molecular formula C19H16N2O2S B2556098 4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-10-0

4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2556098
CAS No.: 868377-10-0
M. Wt: 336.41
InChI Key: NNHACYCODNYQCL-VXPUYCOJSA-N
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Description

The compound 4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dihydrobenzothiazole core. Key structural attributes include:

  • A 4-methoxybenzamide group attached to the imine nitrogen of the thiazole ring.
  • A 4-methyl substituent and a propargyl (prop-2-yn-1-yl) group on the benzothiazole ring.
  • A (2Z)-configuration at the C=N bond, critical for maintaining planar geometry and electronic conjugation .

Structural determination of such compounds often employs X-ray crystallography using SHELX software, ensuring precise bond-length and angle measurements .

Properties

IUPAC Name

4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-4-12-21-17-13(2)6-5-7-16(17)24-19(21)20-18(22)14-8-10-15(23-3)11-9-14/h1,5-11H,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHACYCODNYQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with α-Ketoesters

A common approach involves reacting 4-methyl-2-aminobenzenethiol with methyl pyruvate under acidic conditions to form the dihydrobenzothiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.

Representative Conditions

Reactants Solvent Catalyst Temperature Yield
4-Methyl-2-aminobenzenethiol, methyl pyruvate Ethanol HCl (0.1 M) Reflux (80°C) 78%

Alternative Route Using Thioureas

Substituted thioureas, such as N-(4-methylphenyl)thiourea, react with chloroacetone in dimethylformamide (DMF) to yield the dihydrobenzothiazole core. This method avoids harsh acids but requires longer reaction times (24–48 hr).

Propargyl Group Introduction

The propargyl moiety at position 3 is introduced via alkylation or Mitsunobu reactions.

Alkylation with Propargyl Bromide

Treatment of 4-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with propargyl bromide in the presence of potassium carbonate (K₂CO₃) selectively functionalizes the N3 position.

Optimized Protocol

  • Solvent : Acetonitrile
  • Base : K₂CO₃ (2.5 equiv)
  • Temperature : 60°C, 12 hr
  • Yield : 85%

Mitsunobu Reaction for Stereocontrol

For substrates sensitive to base, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures retention of configuration. This method is critical for maintaining the Z geometry in subsequent steps.

Imine Formation with 4-Methoxybenzamide

The title compound’s benzamide group is introduced via Schiff base formation between the primary amine and 4-methoxybenzoyl chloride.

Direct Acylation

Reaction of 3-(prop-2-yn-1-yl)-4-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in dichloromethane (DCM) produces the imine linkage. Triethylamine (Et₃N) is used to scavenge HCl.

Key Parameters

Parameter Value
Molar Ratio (Amine:Acid Chloride) 1:1.2
Reaction Time 4 hr
Temperature 0°C → Room Temp
Yield 72%

Z-Selective Imine Formation

The Z configuration is favored using bulky bases like 2,2,6,6-tetramethylpiperidine (TMP), which sterically hinder the E pathway. Catalytic amounts of zinc chloride (ZnCl₂) further enhance selectivity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the Z isomer.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.86 (d, J = 8.8 Hz, 2H, Ar-H), 6.99–6.96 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂-C≡CH), 3.87 (s, 3H, OCH₃), 2.91 (s, 3H, N-CH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡C stretch), 1665 cm⁻¹ (C=O amide).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 50% compared to batch processes. For example, propargylation achieves 90% conversion in 2 hr at 100°C under 10 bar pressure.

Green Chemistry Approaches

Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst improve sustainability, yielding 68% product with >99% aqueous solvent recovery.

Challenges and Mitigation Strategies

Challenge Solution
Epimerization during imine formation Use low-temperature conditions (0–5°C) and non-polar solvents (toluene)
Propargyl group polymerization Add hydroquinone (0.1 wt%) as inhibitor
Poor Z/E selectivity Employ chiral auxiliaries (e.g., (R)-BINOL)

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzothiazole ring or the methoxy group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield reduced benzothiazole derivatives.

Scientific Research Applications

4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The substituents on the benzothiazole ring significantly influence electronic properties and reactivity. Key comparisons include:

Compound Name Benzothiazole Substituents Benzamide Substituents Key Structural Features
Target Compound 4-methyl, 3-propargyl 4-methoxy Propargyl introduces alkyne reactivity; methyl enhances hydrophobicity.
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl...] 3-(2-methoxyphenyl), 4-phenyl 4-methyl Bulkier aryl groups increase steric hindrance; C=S bond length: 1.739–1.743 Å .
4-(Dimethylamino)-N-(4-methoxy-3-allyl...) 4-methoxy, 3-allyl 4-dimethylamino Allyl group offers conjugation flexibility; dimethylamino enhances electron donation.
4-Morpholine-sulfonyl-N-(3-propargyl...) 6-sulfamoyl, 3-propargyl 4-morpholine-sulfonyl Sulfonamide and propargyl groups broaden solubility and reactivity profiles.

Key Observations :

  • Propargyl vs. Allyl : The terminal alkyne in the target compound enables click chemistry applications, unlike allyl derivatives .
  • Methoxy Positioning : The 4-methoxy group in the target compound donates electron density more effectively than 2-methoxy substituents in analogs .
Spectral and Crystallographic Data
  • IR Spectroscopy :

    • The target compound’s benzamide carbonyl (C=O) is expected near 1660–1680 cm⁻¹, consistent with related benzamides .
    • Absence of ν(S–H) peaks (~2500–2600 cm⁻¹) confirms the thione tautomer in the benzothiazole ring, as seen in analogs .
  • X-ray Crystallography :

    • The S1–C bond lengths in similar dihydrobenzothiazoles range from 1.739–1.744 Å , suggesting minimal strain in the target compound.
    • The (2Z)-configuration ensures coplanarity of the benzamide and thiazole rings, optimizing π-conjugation .

Biological Activity

4-Methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzothiazole ring with a benzamide moiety, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, including cytotoxicity against cancer cell lines and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C18H18N2O1S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving o-aminothiophenol and suitable aldehydes.
  • Introduction of the Prop-2-yn-1-yl Group : This step often employs nucleophilic substitution reactions.
  • Attachment of the Benzamide Moiety : The final step involves reacting the intermediate with benzoyl chloride under basic conditions.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Selectivity Ratio
HCT116 (Colon)10–154
MCF7 (Breast)15–203
HeLa (Cervical)12–183

The compound demonstrated significant selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Mechanistic Studies

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as MDM2 and other apoptotic pathways. These interactions may lead to the stabilization of p53, a crucial tumor suppressor protein.

Case Studies

A notable study investigated the effect of this compound on HCT116 cells. The results indicated that treatment with concentrations ranging from 10 to 15 µM resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Study Findings:

  • Caspase Activation : Increased levels of active caspases were observed.
  • DNA Fragmentation : A clear laddering pattern indicative of apoptosis was noted in treated cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G0/G1 phase arrest in treated cells.

Pharmacological Implications

The unique structural features of this compound suggest potential applications beyond oncology:

  • Antimicrobial Activity : Preliminary tests indicate possible antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, warranting further investigation.

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